molecular formula C7H5Cl2NO B1311563 2,6-Dichlorobenzaldoxime CAS No. 25185-95-9

2,6-Dichlorobenzaldoxime

Cat. No. B1311563
CAS RN: 25185-95-9
M. Wt: 190.02 g/mol
InChI Key: YBSXDWIAUZOFFV-ONNFQVAWSA-N
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Description

2,6-Dichlorobenzaldoxime (chemical formula: C~7~H~5~Cl~2~NO) is a compound with the following properties:



  • Molecular Weight : 190.027 Da

  • Melting Point : 149–150°C

  • Solubility : Insoluble in water



Synthesis Analysis

2,6-Dichlorobenzaldoxime serves as a crucial intermediate in the synthesis of benzoyl urea insecticides. It plays a pivotal role in the production of various pesticides, including fluorine-containing ureas , carbamates , and pyridylureas . Additionally, it serves as a pharmaceutical intermediate for the synthesis of diclofenac sodium penicillin .



Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzaldoxime consists of a benzaldehyde moiety with two chlorine atoms (at positions 2 and 6) and an oxime functional group. The compound exists in the E-isomer configuration.


!2,6-Dichlorobenzaldoxime



Chemical Reactions Analysis

2,6-Dichlorobenzaldoxime can participate in various chemical reactions, including:



  • Oxime Formation : The reaction of benzaldehyde with hydroxylamine leads to the formation of 2,6-Dichlorobenzaldoxime.

  • Further Transformations : It serves as a precursor for subsequent reactions, leading to the synthesis of other valuable compounds.



Physical And Chemical Properties Analysis


  • Color : Colorless solid

  • Melting Point : 149–150°C

  • Solubility : Insoluble in water


Scientific Research Applications

Environmental Impact and Analytical Strategies

2,6-Dichlorobenzaldoxime, as a degradation product of dichlobenil, has raised environmental concerns due to its persistence and potential for groundwater contamination. It often exceeds the maximum allowed concentration of pesticides in groundwater as set by the European Commission, leading to intensive research and monitoring efforts. A comprehensive review of the analytical strategies for determining 2,6-dichlorobenzaldoxime in environmental matrices has been conducted, offering an overview of its distribution in the environment (Björklund et al., 2011).

Molecular Structure and Spectroscopy

Research on the molecular structure and spectroscopy of 2,6-dichlorobenzaldoxime, including its thermodynamic parameters, molecular electrostatic potential, and HOMO-LUMO analysis, has been conducted. This study provides insights into the most stable structure of the compound and its vibrational spectra, which is crucial for understanding its chemical properties and potential applications (Tao et al., 2016).

Bioremediation Potential

The bioremediation potential of 2,6-dichlorobenzaldoxime has been explored, particularly in the context of groundwater contamination. A study on Aminobacter sp. MSH1, a bacterium capable of using 2,6-dichlorobenzaldoxime as a sole carbon and energy source, suggests its potential for use in groundwater bioremediation in drinking water treatment plants. This research contributes to the understanding of the unique chlorobenzoate catabolic pathway and the potential application of bioremediation techniques (Raes et al., 2019).

Groundwater Contamination and Monitoring

The development of methods for monitoring 2,6-dichlorobenzaldoxime in groundwater has been a focus of research due to its status as a significant groundwater contaminant. A new method for the simultaneous determination of dichlobenil andits metabolites, including 2,6-dichlorobenzaldoxime, in groundwater samples using solid phase extraction and GC-MS analysis has been developed. This method is crucial for regulatory laboratories monitoring groundwater quality and the presence of these compounds (Porazzi et al., 2005).

Isotopic Fractionation in Biodegradation

A study on the compound-specific isotope fractionation during the biodegradation of 2,6-dichlorobenzaldoxime reveals significant insights into its environmental fate. The research demonstrates that isotope fractionation is a critical process during its degradation, with pronounced carbon and nitrogen isotopic enrichment factors. This finding has implications for assessing the fate of 2,6-dichlorobenzaldoxime in environmental samples (Reinnicke et al., 2012).

Enzyme-Linked Immunoassay for Detection

The development of an enzyme-linked immunoassay for detecting 2,6-dichlorobenzaldoxime in water demonstrates the ongoing efforts to improve monitoring techniques for this compound. This assay provides a highly sensitive and specific method for large-scale screening of water samples, contributing significantly to the monitoring and management of water quality (Bruun et al., 2000).

Safety And Hazards

While 2,6-Dichlorobenzaldoxime is valuable in synthetic processes, it’s essential to handle it with care due to its potential hazards. Safety precautions should include proper protective equipment, ventilation, and adherence to handling guidelines.


Future Directions

Research on 2,6-Dichlorobenzaldoxime could explore:



  • Improved Synthesis Routes : Investigate more efficient and environmentally friendly methods for its synthesis.

  • Biological Activity : Further study its biological effects and potential applications beyond pesticides and pharmaceutical intermediates.


properties

IUPAC Name

(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXDWIAUZOFFV-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067066
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzaldoxime

CAS RN

25185-95-9
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Alternate procedure: Add triethylamine (23.1 g, 229 mmol) dropwise to a solution of 2,6-dichloro-benzaldehyde (20.0 g, 114 mmol) and hydroxylamine hydrochloride (10.3 g, 149 mmol) in dichloromethane (200 mL). Stir the reaction mixture for 8 h. Add water (200 mL). Separate the phases and extract the aqueous phase with dichloromethane (100 mL). Wash the combined organic phases with water (100 mL). Concentrate the combined organic phases to provide 28.8 g (94%) of the title compound.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

2,6-Dichloro-benzaldehyde (7.0 g, 40 mmol) and hydroxylamine hydrochloride (2.16 g, 44 mmol) are added to 10 mL of water and 30 mL of methanol. Sodium hydroxide (4.0 g, 100 mmol) is dissolved in 8 mL of water slowly. The sodium hydroxide solution is added to the benzaldehyde solution. The reaction is stirred overnight. The reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine and dried over solid sodium sulfate. The organic layer is filtered and the solvent is removed under reduced pressure to yield the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium hydroxide 3N (3.14 L, 9.43 mol) is added dropwise to a stirred suspension of hydroxylamine hydrochloride (675.55 g, 9.43 mol) in 0.5 L of water at 0° C. To this mixture is added dropwise a suspension of 2,6-dichlorobenzaldehyde (1500 g, 8.57 mol) in 7.5 L of ethanol and the reaction is heated at 90° C. overnight. The mixture is cooled to room temperature and then, concentrated to dryness. The solid is triturated in a mixture of H2O/EtOH, 10:1 (4.4 L), filtered and dried under high vacuum at 45° C. overnight. 1621.78 g of title compound (99%) is obtained as a white solid. MS (m/e): 190 (M+1)
Quantity
3.14 L
Type
reactant
Reaction Step One
Quantity
675.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

50.0 g (0.286 mol) of 2,6-dichlorobenzaldehyde were added to 250 ml of tetrahydrofuran and 250 ml of water, and 26.0 g (0.159 mol) of hydroxylammonium sulfate were added. The mixture was then stirred at 40° C. for 3 h, keeping the pH at 4-5 by adding sodium bicarbonate solution. The tetrahydrofuran was then distilled off under reduced pressure, and the residue was extracted with methyl tert-butyl ether, and the solution was dried over sodium sulfate and concentrated under reduced pressure. Yield 54.3 g (99.9%) of solid of melting point 150° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichlorobenzaldoxime
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2,6-Dichlorobenzaldoxime
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2,6-Dichlorobenzaldoxime
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2,6-Dichlorobenzaldoxime
Reactant of Route 6
Reactant of Route 6
2,6-Dichlorobenzaldoxime

Citations

For This Compound
65
Citations
BV Milborrow - Biochemical Journal, 1963 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Chemical&. 2, 6-Dichlorobenzonitrile was purified (mp 1450) by repeated recrystallization fromacetone. The 2, 6-dichlorobenzaldoximes were obtained …
Number of citations: 14 www.ncbi.nlm.nih.gov
DMP Phillips - Biochemical Journal, 1963 - ncbi.nlm.nih.gov
DISCUSSION 2, 6-Dichlorobenzonitrile has been identified in extracts of field soil and cultures of P. putrefaci* en8 to which a-amino-2, 6-dichlorobenzaldoxime and other 2, 6-…
Number of citations: 619 www.ncbi.nlm.nih.gov
T Schaefer, R Wasylishen - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
From the sign and magnitude of the coupling constant between the C—H proton in the sidechain and the para ring proton in 2,6-dichlorobenzaldoxime it is estimated that the deviation …
Number of citations: 0 cdnsciencepub.com
BV Milborrow, PA Harthoorn - Phytochemistry, 1975 - Elsevier
CONVERSION OF a[ 1 5N]AMINO-2,6- DICHLOROBENZALDOXIME INTO [15N]2,6- DICHLOROBENZONITRILE BY A SOIL CULTURE Page 1 Ph&rochemisrrl, 1975, Vol 14, pp …
Number of citations: 2 www.sciencedirect.com
H Koopman - Recueil des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
Investigations on Herbicides IV: The synthesis of 2,6â•’dichlorobenzonitrile Page 1 80 11961) RECUEIL 1075 547.582.4 INVESTIGATIONS ON HERBICIDES IV The synthesis of 2,6-…
Number of citations: 49 onlinelibrary.wiley.com
P Buchwald, F DOMNARIU - 1974 - pascal-francis.inist.fr
THE SYNTHESIS OF 2,6-DICHLOROBENZALDOXIME FROM 4-NITROTOLUENE CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced …
Number of citations: 1 pascal-francis.inist.fr
H Koopman, J Daams - Weed Research, 1965 - Wiley Online Library
The herbicidal activity of substituted benzonitriles was determined by a number of tests. This activity was compared with the structure of the molecules. It was found experimentally that …
Number of citations: 14 onlinelibrary.wiley.com
P Moreno‐García… - Advanced …, 2023 - Wiley Online Library
Although electro‐organic synthesis is currently receiving renewed interest because of its potential to enable sustainability in chemical processes to value‐added products, challenges in …
Number of citations: 4 onlinelibrary.wiley.com
D Dev, NB Palakurthy, N Kumar, B Mandal - Tetrahedron Letters, 2013 - Elsevier
While attempting to synthesize nitriles from aldoximes using O-sulfonate esters of oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate], an unexpected involvement of oxyma cleaved product …
Number of citations: 20 www.sciencedirect.com
AF Thompson Jr, M Baer - Journal of the American Chemical …, 1940 - ACS Publications
Catalytic hydrogenation of mesitil by the method of Thompson has been made to yield either the cis-or fraws-enediol. Similar pairs of isomers have been made by this method from 2, 6-…
Number of citations: 3 pubs.acs.org

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